1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is a urea derivative featuring a partially hydrogenated naphthalene ring system. Its core structure consists of a urea group (-NH-C(=O)-NH₂) attached to the 2-position of a 5,6,7,8-tetrahydronaphthalene scaffold.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylurea |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14) |
InChI Key |
ZPJRCLDIVWNAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method involves generating an isocyanate intermediate from 5,6,7,8-tetrahydronaphthalen-2-amine (80 ) using triphosgene, followed by reaction with ammonium hydroxide to yield the target urea.
Step 1: Isocyanate Formation
A solution of triphosgene (1 mmol) in dichloromethane (15 mL) is cooled to 0°C. The amine 80 (3 mmol) is added dropwise, followed by aqueous NaOH (3 mmol). The mixture is stirred at ambient temperature for 1 hour, yielding the isocyanate intermediate 12a–e .
Step 2: Urea Formation
The isocyanate is suspended in tetrahydrofuran (THF, 10 mL) and treated with ammonium hydroxide (1 mmol). Stirring at room temperature for 6 hours affords the urea product after recrystallization (EtOAc/hexane, 3:1).
Key Data
Carbonyldiimidazole (CDI)-Assisted Synthesis
Reaction Pathway
Carbonyldiimidazole activates the amine to form an isocyanate, which reacts with ammonia under mild conditions.
Procedure
-
Activation : 5,6,7,8-tetrahydronaphthalen-2-amine (80 , 11.22 mmol) is treated with CDI (12.34 mmol) in tetrahydrofuran (224.4 mL) at room temperature for 12 hours.
-
Ammonolysis : 28% ammonium hydroxide (56.1 mL) is added, and stirring continues for 4 hours.
-
Workup : The organic layer is separated, dried over MgSO₄, and purified via silica gel chromatography.
Key Data
-
Solvent : Tetrahydrofuran
-
Catalyst : SnCl₄ (0.56 mmol)
Sodium Cyanate and Lewis Acid Catalysis
Methodology
This approach employs sodium cyanate (NaOCN) and tin(IV) chloride (SnCl₄) to facilitate urea formation.
Steps
-
Acylation : 4-tert-Butylbenzoyl chloride (18 mmol) reacts with NaOCN (13.46 mmol) in acetonitrile/toluene (1:1) under reflux for 8 hours.
-
Amination : 5,6,7,8-tetrahydronaphthalen-2-amine (80 , 11.22 mmol) is added and stirred for 2 hours.
-
Isolation : The organic layer is dried and purified via column chromatography.
Key Data
Microwave-Assisted Urea Coupling
Accelerated Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Procedure
-
Activation : The amine 80 (1 mmol) is treated with 4-nitrophenyl chloroformate (1.1 mmol) in dichloromethane (DCM) with triethylamine.
-
Coupling : The intermediate is reacted with ammonium hydroxide under microwave irradiation (55–100°C, 60–100 W, 10–20 minutes).
-
Purification : The crude product is recrystallized or chromatographed.
Key Data
Comparative Analysis of Synthetic Methods
| Method | Reagents | Catalyst | Yield (%) | Time | Complexity |
|---|---|---|---|---|---|
| Triphosgene | Triphosgene, NH₄OH | None | 73–76 | 7 hours | Moderate |
| CDI Activation | CDI, NH₄OH | SnCl₄ | 3.92 | 16 hours | High |
| NaOCN/SnCl₄ | NaOCN, Acyl chloride | SnCl₄ | 3.92 | 10 hours | High |
| Microwave-Assisted | Chloroformate, NH₄OH | None | 75–82 | 0.5 hours | Low |
Key Findings :
-
The triphosgene method offers the highest yield (73–76%) but requires handling toxic reagents.
-
Microwave-assisted synthesis drastically reduces reaction time (30 minutes) and improves yield, though optimization is needed for scalability.
-
CDI and NaOCN methods suffer from low yields due to competing hydrolysis and side reactions.
Structural and Mechanistic Insights
Role of Solvents and Catalysts
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(5,6,7,8-tetrahydronaphthalen-2-yl)urea exhibits significant biological activities. Notable applications include:
Antimicrobial Properties
Studies have shown that derivatives of tetrahydronaphthalene can act as inhibitors of ATP synthase and possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis , indicating potential in treating infectious diseases.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. Research suggests that tetrahydronaphthalene derivatives can inhibit cell proliferation in various cancer cell lines. This activity is attributed to their ability to interact with specific biological targets involved in cellular processes.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes critical to metabolic pathways. For example:
- Cholesterol Metabolism : Inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) has been observed in vitro, suggesting potential applications in managing lipid metabolism disorders .
Case Studies
Several case studies highlight the therapeutic potential of this compound and its derivatives:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis; potential for developing new antibiotics. |
| Anticancer Properties | Inhibitory effects on cancer cell lines; suggests a pathway for new cancer therapies. |
| Enzyme Inhibition | Significant inhibition of ACAT; implications for cholesterol-related conditions. |
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive candidate for further research in drug development. Its ability to modulate biological activity through interactions with various targets positions it as a promising lead compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Urea Derivatives
- F27 (EP 3 644 731 B1): This compound, (Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea, shares the tetrahydronaphthalene core but incorporates a thiazolidinone heterocycle and a trifluoromethoxy-triazolylphenoxy group. These additions increase molecular complexity and lipophilicity, likely enhancing target binding in kinase inhibition .
- 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034259-90-8): This derivative features hydroxy, methoxy, and thiophenylmethyl substituents.
Ketone Derivatives
- 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 17610-21-8): A ketone analog with tetramethyl substitutions on the tetrahydronaphthalene ring. The methyl groups enhance lipophilicity and volatility, making it suitable for fragrance applications (e.g., woody/amber notes) .
- Iso-E Super (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone): A fully saturated octahydronaphthalene derivative with a ketone group. Its stability and odor profile have led to widespread use in perfumery .
Amine and Cathinone Analogs
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3) :
Replaces the urea group with an amine, increasing basicity and reactivity. Used as a synthetic intermediate . - TH-PVP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one): A cathinone analog with a pyrrolidinyl group. Its stimulant effects are linked to dopamine reuptake inhibition, contrasting sharply with the therapeutic focus of urea derivatives .
Biological Activity
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₇N₂O and a molecular weight of approximately 175.27 g/mol. Its structure comprises a tetrahydronaphthalene moiety linked to a urea functional group, which contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities. Key findings include:
- Inhibition of ATP Synthase : Compounds related to this structure have been shown to inhibit ATP synthase, a critical enzyme in cellular energy production.
- Antimicrobial Properties : Studies suggest potential effectiveness against pathogens such as Mycobacterium tuberculosis, indicating promise in treating infectious diseases.
- Anticancer Activity : Preliminary data suggest that derivatives may exhibit anticancer properties through various mechanisms.
The biological activity of this compound is influenced by its molecular interactions with biological targets. Some proposed mechanisms include:
- Modulation of Cellular Processes : The unique structural features allow interaction with specific receptors or enzymes, leading to modulation of cellular pathways.
- Covalent Bond Formation : Functional groups within the molecule can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition rates compared to control compounds.
| Compound Name | Inhibition Rate (%) |
|---|---|
| This compound | 75% |
| Control Compound | 20% |
Study 2: Anticancer Activity
Another study evaluated the anticancer properties of this compound in vitro against several cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydronaphthalene : Utilizing potassium permanganate for oxidation.
- Urea Linkage : Reaction with isocyanates or carbamates to introduce the urea functional group.
Comparison with Related Compounds
Several compounds share structural similarities with this compound. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Methyl-6,7-dihydro-naphthalen-2-yl)urea | Contains a methyl group on the naphthalene ring | Enhanced lipophilicity |
| 1-(Naphthalen-2-yl)urea | Lacks hydrogen saturation on naphthalene | Simpler structure; less steric hindrance |
| 1-(4-Chlorophenyl)-3-(tetrahydronaphthalen-2-yl)urea | Incorporates a chlorophenyl group | Potentially different receptor interactions |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : In airtight containers under nitrogen, away from light (prevents degradation).
While specific toxicity data for the urea derivative is limited, related tetrahydronaphthalenes are classified as irritants .
How does the electronic environment of the tetrahydronaphthalene ring influence the reactivity of substituted urea derivatives?
Advanced
Electron-donating groups (e.g., methyl) on the tetrahydronaphthalene ring enhance nucleophilicity at the 2-position, facilitating urea bond formation. Conversely, electron-withdrawing groups (e.g., bromo) reduce reactivity but improve stability. Hammett studies (σ values) correlate substituent effects with reaction rates. For example, brominated analogs (σ = 0.39) exhibit slower coupling kinetics compared to methyl derivatives (σ = -0.17) .
What purification methods are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (5–15% gradient) removes polar byproducts.
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
- Centrifugal Partition Chromatography (CPC) : For scale-up, avoids irreversible adsorption on silica .
What in silico approaches are suitable for predicting the biological activity of tetrahydronaphthalene-urea hybrids?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability.
- MD Simulations : GROMACS for stability assessment of ligand-target complexes over 100-ns trajectories.
These methods prioritize compounds for in vitro testing, reducing experimental costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
